1-(7-Hydroxy-1H-indol-2-yl)ethanone
CAS No.:
Cat. No.: VC17454003
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9NO2 |
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Molecular Weight | 175.18 g/mol |
IUPAC Name | 1-(7-hydroxy-1H-indol-2-yl)ethanone |
Standard InChI | InChI=1S/C10H9NO2/c1-6(12)8-5-7-3-2-4-9(13)10(7)11-8/h2-5,11,13H,1H3 |
Standard InChI Key | PUWHREARUIHDFE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=C(N1)C(=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(7-Hydroxy-1H-indol-2-yl)ethanone (molecular formula: C₁₀H₉NO₂; molecular weight: 175.18 g/mol) belongs to the indole alkaloid family. Its IUPAC name derives from the substitution pattern: a hydroxyl group (-OH) at the 7-position and an acetyl group (-COCH₃) at the 2-position of the indole heterocycle. The planar indole nucleus facilitates π-π stacking interactions, while the hydroxyl and ketone groups introduce polarity, influencing solubility and reactivity .
Key Structural Features:
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Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Hydroxyl group at C7: Enhances hydrogen-bonding capacity and modulates electronic effects on the aromatic system.
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Ethanone moiety at C2: Introduces electrophilic character, enabling participation in condensation and nucleophilic addition reactions.
Spectroscopic and Physical Properties
While experimental data specific to this compound is scarce, analogous indole derivatives exhibit:
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UV-Vis absorption: Strong absorbance near 280–290 nm due to π→π* transitions in the indole system .
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Melting point: Estimated range of 170–190°C based on structurally similar hydroxyindole derivatives.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous media, influenced by the hydroxyl group’s ionization (pKa ~9–10) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(7-Hydroxy-1H-indol-2-yl)ethanone can be approached through two primary strategies:
Strategy 2: Functional Group Interconversion
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Oxidation of 2-(1-Hydroxyethyl)-7-hydroxyindole: Selective oxidation of a secondary alcohol to a ketone using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC) .
Industrial-Scale Considerations
Scalable production would likely employ continuous flow reactors to enhance reaction efficiency and yield. Key parameters include:
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Temperature control: Maintaining 0–5°C during acylation to minimize side reactions.
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Catalyst optimization: Screening alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to improve regioselectivity .
Biological Activity and Mechanistic Insights
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Structurally related 2-acetylindole derivatives, such as compound 7a (2-pyridinyl-ethanone-substituted indole), exhibit IDO inhibitory activity with IC₅₀ values ~65 μM . While direct data for 1-(7-Hydroxy-1H-indol-2-yl)ethanone is unavailable, molecular docking studies suggest analogous interactions:
Proposed Binding Mode:
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Heme coordination: The ketone oxygen may coordinate to the heme iron in IDO’s active site, similar to 1-methyltryptophan (1MT) .
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Hydrophobic interactions: The indole core occupies the enzyme’s lipophilic A-pocket, while the hydroxyl group could form hydrogen bonds with residues in the B-pocket .
Microorganism | MIC Range (μM) | Analog Compound |
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Staphylococcus aureus | 15.6–62.5 | 2-Hydroxy-1-(indol-3-yl)ethanone |
Escherichia coli | 5–10 | 3-Acetylindole derivatives |
The 7-hydroxy substitution in 1-(7-Hydroxy-1H-indol-2-yl)ethanone may enhance membrane permeability compared to 3-substituted analogs, potentially lowering MIC values.
Therapeutic Applications and Research Frontiers
Oncology
Indole derivatives modulate apoptosis pathways in cancer cells. Key mechanisms include:
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ROS generation: Ethanone-containing compounds induce reactive oxygen species (ROS), triggering mitochondrial dysfunction.
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Checkpoint kinase inhibition: Structural analogs inhibit CHK1/2 kinases (IC₅₀: 0.5–2 μM), sensitizing tumors to DNA-damaging therapies .
Neuropharmacology
The hydroxyl group’s ability to cross the blood-brain barrier makes this compound a candidate for:
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Neuroinflammation modulation: Targeting NLRP3 inflammasome pathways in neurodegenerative diseases .
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Monoamine oxidase (MAO) inhibition: Preliminary studies on similar indoles show MAO-B selectivity (Ki < 1 μM) .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Achieving exclusive 2-acylation over 3-substitution requires advanced directing groups or catalytic systems.
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Stability: The o-hydroxyketone motif may undergo keto-enol tautomerism, complicating purification and characterization .
Pharmacological Optimization
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Prodrug strategies: Esterification of the hydroxyl group to improve oral bioavailability.
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Structure-Activity Relationship (SAR) studies: Systematic modification of substituents to enhance potency and reduce off-target effects.
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